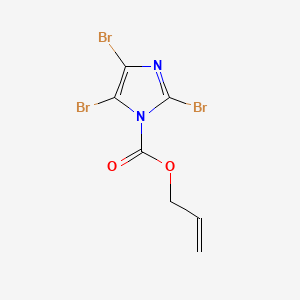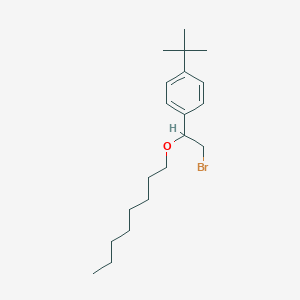
alpha-(Bromomethyl)-p-tert-butylbenzyl octyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Bromomethyl)-p-tert-butylbenzyl octyl ether is an organic compound that features a bromomethyl group attached to a p-tert-butylbenzyl moiety, which is further linked to an octyl ether chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-p-tert-butylbenzyl octyl ether typically involves the bromination of a precursor compound. One common method is the bromination of p-tert-butylbenzyl alcohol using hydrobromic acid (HBr) in the presence of a suitable solvent like dichloromethane. The resulting bromomethyl intermediate is then reacted with octyl alcohol under basic conditions to form the desired ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(Bromomethyl)-p-tert-butylbenzyl octyl ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl ethers, amines, or thiols.
Oxidation: Products include benzaldehyde derivatives or benzoic acids.
Reduction: Products include methyl-substituted benzyl ethers.
Applications De Recherche Scientifique
Alpha-(Bromomethyl)-p-tert-butylbenzyl octyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of alpha-(Bromomethyl)-p-tert-butylbenzyl octyl ether involves its reactivity as a bromomethylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules, thereby altering their properties and activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromomethyl methyl ether: Similar in structure but with a methyl group instead of the octyl chain.
Bromomethyl octyl ether: Lacks the p-tert-butylbenzyl moiety.
Bromomethyl phenyl ether: Contains a phenyl group instead of the p-tert-butylbenzyl group.
Uniqueness
Alpha-(Bromomethyl)-p-tert-butylbenzyl octyl ether is unique due to the presence of both the p-tert-butylbenzyl and octyl ether groups, which confer distinct steric and electronic properties. These features make it a versatile intermediate for synthesizing a wide range of compounds with tailored functionalities.
Propriétés
Numéro CAS |
21270-06-4 |
|---|---|
Formule moléculaire |
C20H33BrO |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
1-(2-bromo-1-octoxyethyl)-4-tert-butylbenzene |
InChI |
InChI=1S/C20H33BrO/c1-5-6-7-8-9-10-15-22-19(16-21)17-11-13-18(14-12-17)20(2,3)4/h11-14,19H,5-10,15-16H2,1-4H3 |
Clé InChI |
BRTMPQQLYHLSIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(CBr)C1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


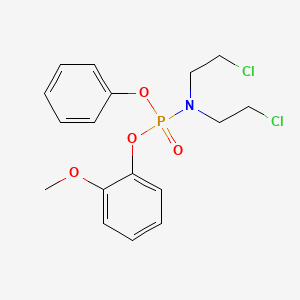
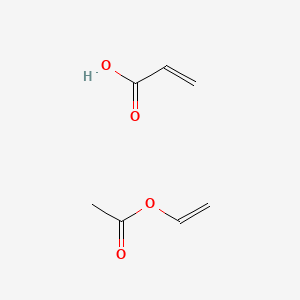
![2-[(4-Oxopentyl)sulfanyl]ethyl acetate](/img/structure/B14702709.png)
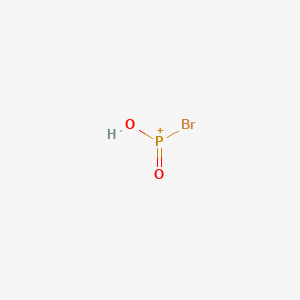


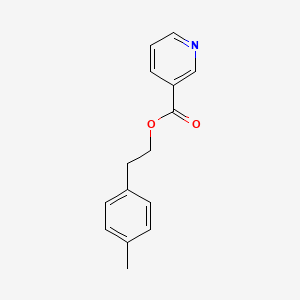

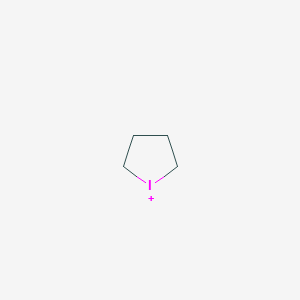
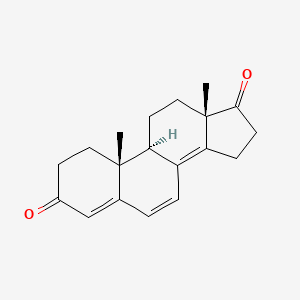
![1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine](/img/structure/B14702759.png)

